molecular formula C16H14O4 B14063551 2-(4-Hydroxyphenyl)-3-(3-methoxyphenyl)prop-2-enoic acid

2-(4-Hydroxyphenyl)-3-(3-methoxyphenyl)prop-2-enoic acid

Katalognummer: B14063551
Molekulargewicht: 270.28 g/mol
InChI-Schlüssel: GNUSAQYVYXEFIL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(4-Hydroxyphenyl)-3-(3-methoxyphenyl)prop-2-enoic acid is an organic compound with a complex structure that includes both hydroxy and methoxy functional groups attached to a phenyl ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Hydroxyphenyl)-3-(3-methoxyphenyl)prop-2-enoic acid typically involves the condensation of 4-hydroxybenzaldehyde with 3-methoxybenzaldehyde in the presence of a base, such as sodium hydroxide, under reflux conditions. The reaction proceeds through an aldol condensation mechanism, followed by dehydration to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in its pure form.

Analyse Chemischer Reaktionen

Types of Reactions

2-(4-Hydroxyphenyl)-3-(3-methoxyphenyl)prop-2-enoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The carbon-carbon double bond can be reduced to a single bond using hydrogenation catalysts such as palladium on carbon.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Hydrogen gas in the presence of palladium on carbon.

    Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products Formed

    Oxidation: Formation of 2-(4-oxophenyl)-3-(3-methoxyphenyl)prop-2-enoic acid.

    Reduction: Formation of 2-(4-hydroxyphenyl)-3-(3-methoxyphenyl)propanoic acid.

    Substitution: Formation of 2-(4-hydroxyphenyl)-3-(3-substituted phenyl)prop-2-enoic acid.

Wissenschaftliche Forschungsanwendungen

2-(4-Hydroxyphenyl)-3-(3-methoxyphenyl)prop-2-enoic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential antioxidant properties due to the presence of hydroxy and methoxy groups.

    Medicine: Investigated for its potential anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical intermediates.

Wirkmechanismus

The mechanism of action of 2-(4-Hydroxyphenyl)-3-(3-methoxyphenyl)prop-2-enoic acid involves its interaction with various molecular targets and pathways:

    Antioxidant Activity: The hydroxy and methoxy groups can scavenge free radicals, thereby protecting cells from oxidative damage.

    Anti-inflammatory Activity: The compound may inhibit the production of pro-inflammatory cytokines and enzymes, reducing inflammation.

    Anticancer Activity: It may induce apoptosis in cancer cells by activating specific signaling pathways and inhibiting cell proliferation.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-(4-Hydroxyphenyl)-3-phenylprop-2-enoic acid: Lacks the methoxy group, which may affect its biological activity.

    2-(4-Methoxyphenyl)-3-(3-hydroxyphenyl)prop-2-enoic acid: The positions of the hydroxy and methoxy groups are reversed, potentially altering its chemical reactivity and biological effects.

Uniqueness

2-(4-Hydroxyphenyl)-3-(3-methoxyphenyl)prop-2-enoic acid is unique due to the specific arrangement of hydroxy and methoxy groups on the phenyl rings, which can influence its chemical properties and biological activities. This unique structure makes it a valuable compound for research and industrial applications.

Eigenschaften

Molekularformel

C16H14O4

Molekulargewicht

270.28 g/mol

IUPAC-Name

2-(4-hydroxyphenyl)-3-(3-methoxyphenyl)prop-2-enoic acid

InChI

InChI=1S/C16H14O4/c1-20-14-4-2-3-11(9-14)10-15(16(18)19)12-5-7-13(17)8-6-12/h2-10,17H,1H3,(H,18,19)

InChI-Schlüssel

GNUSAQYVYXEFIL-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC=CC(=C1)C=C(C2=CC=C(C=C2)O)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.